![molecular formula C7H7ClN4O2S B2597510 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride CAS No. 98169-74-5](/img/structure/B2597510.png)

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

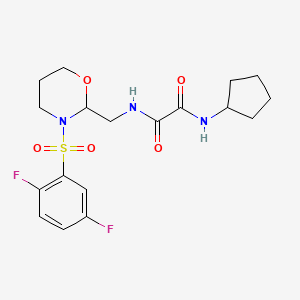

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride is a chemical compound that has been studied in the context of coordination compounds with platinum (II). It has been synthesized and characterized by infrared and by 1H, 13C, 195Pt NMR spectroscopy .

Synthesis Analysis

The synthesis of some diheterocyclic compounds from 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (1) has been described. Compound 1 can be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles .Molecular Structure Analysis

The coordination units of the cationic species of formula [Pt2(μ-dmtp)2Cl2(dmtp)2]2+ are built up by two platinum atoms in a square-planar environment. Two sites are occupied by two 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) bridging ligands which are linked to both metal atoms through their nitrogen atoms in positions 3 and 4 .Chemical Reactions Analysis

The compound can react with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux to afford compound 2 .Scientific Research Applications

NMR Studies and Complexation

- NMR Analysis and Metal Complexation : The use of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine in NMR studies, particularly 1H{15N} GHMQC, has enabled detailed structural analysis. Its ability to form complexes with metals like Au(III) chloride has been explored, revealing significant shifts upon complexation, indicative of potential applications in coordination chemistry and materials science (Szłyk et al., 2002).

Synthesis Applications

- Synthesis of Penoxsulam : Research into optimizing the sulfonylation process for the synthesis of penoxsulam, a herbicide, has identified conditions that improve yield, demonstrating the compound's utility in enhancing agricultural chemical synthesis (Xu Si-tia, 2016).

- Diheterocyclic Compounds Synthesis : The compound has been used as a precursor in the synthesis of diheterocyclic compounds, such as triazoles, oxadiazoles, and thiadiazoles, highlighting its versatility in producing diverse heterocyclic structures with potential applications in pharmaceuticals and agrochemicals (Liu et al., 2008).

Herbicidal and Fungicidal Applications

- Herbicidal Activity : Novel derivatives synthesized from 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown significant herbicidal activity, suggesting its potential in developing new herbicides with improved efficacy (Shen De-long, 2006).

- Fungicidal Activities : Derivatives of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have demonstrated promising fungicidal properties, indicating potential applications in addressing fungal infections in crops and possibly in medical contexts (Li De-jiang, 2008).

Photophysical Properties

- Organic Light-emitting Properties : The self-assembly of derivatives into supramolecular microfibers exhibiting blue organic light-emitting properties opens up applications in the field of optoelectronics and display technologies (Liu et al., 2008).

Future Directions

Mechanism of Action

Target of Action

They can act as inverse agonists, inhibitors, and have applications in the treatment of various disorders .

Mode of Action

Similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Without specific information on “5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride”, it’s difficult to determine the exact biochemical pathways it affects. Related compounds have been found to affect various pathways related to inflammation, cancer, and other diseases .

Result of Action

Related compounds have been found to have cytotoxic activity and other effects .

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride has been found to interact with various enzymes, proteins, and other biomolecules . It has been observed to coordinate to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate . This unique property allows it to participate in a variety of biochemical reactions .

Cellular Effects

The compound has shown cytotoxic activity against different cell lines, including T47D (breast cancer) and HCV29T (bladder cancer) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its unique structure allows it to bind to biomolecules in a specific manner, influencing their function and the overall biochemical reaction .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound may change due to factors such as stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name |

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O2S/c1-4-3-5(2)12-6(9-4)10-7(11-12)15(8,13)14/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSWSFWNULDHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-4-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2597435.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2597437.png)

![Ethyl 2-({4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzoyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B2597440.png)

![N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2597446.png)